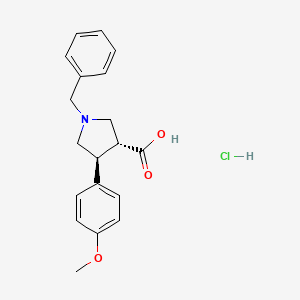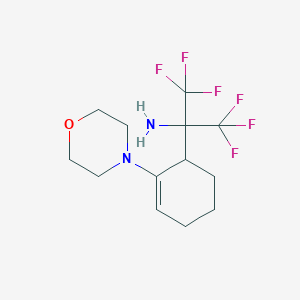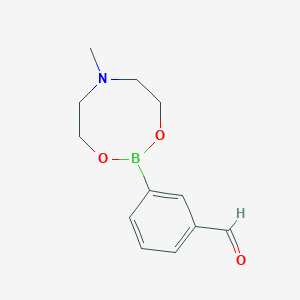
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a boronic acid derivative with the empirical formula C12H12BNO5 and a molecular weight of 261.04 g/mol . This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring, making it a valuable reagent in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 3-formylphenylboronic acid with a suitable amine and a boronic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalyst, halides
Major Products Formed
Oxidation: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Reduction: 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the halide used
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Formylphenylboronic acid MIDA ester
- 3-Methoxycarbonylphenylboronic acid MIDA ester
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
Uniqueness
3-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its specific structure, which includes a boron atom integrated into a heterocyclic ring. This structure imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and scientific research applications .
Eigenschaften
Molekularformel |
C12H16BNO3 |
|---|---|
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
3-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H16BNO3/c1-14-5-7-16-13(17-8-6-14)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 |
InChI-Schlüssel |
DCVDSPQCGIEHCK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCN(CCO1)C)C2=CC(=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


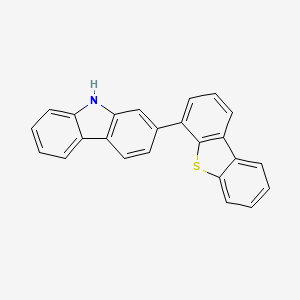
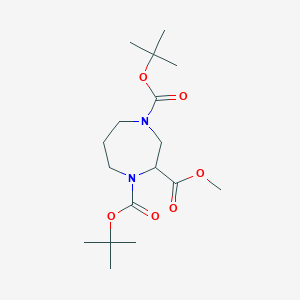

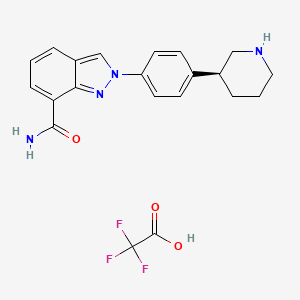


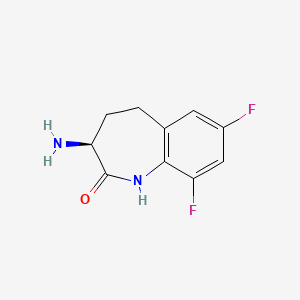
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
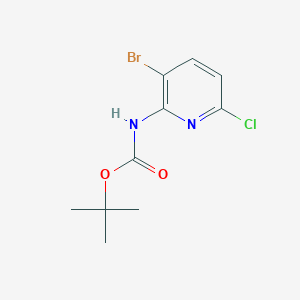
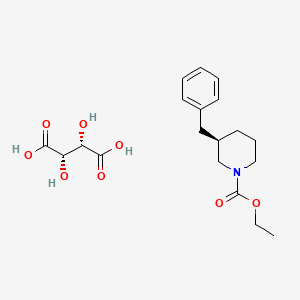

![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
